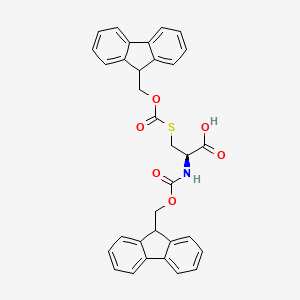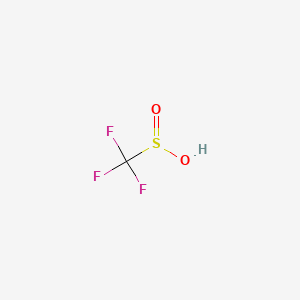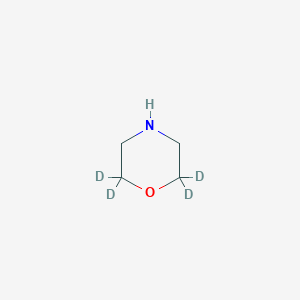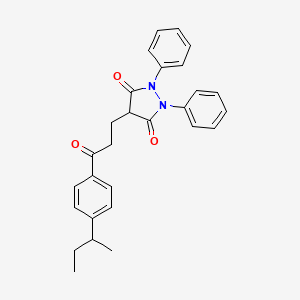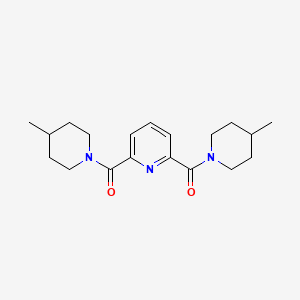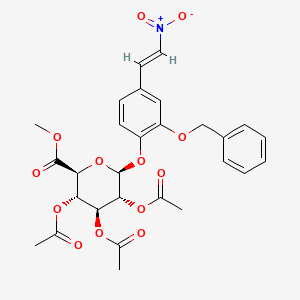
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C28H29NO13 and a molecular weight of 587.53 g/mol. This compound is used in the preparation of a dopamine metabolite. It appears as a yellow solid and is soluble in chloroform, dichloromethane, and ethyl acetate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, nitration, and glycosylation. The reaction conditions typically involve the use of organic solvents such as chloroform and dichloromethane, and reagents like acetic anhydride for acetylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitroethenyl group can be reduced to an ethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, and strong acids or bases for substitution reactions. The conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the benzyloxy group could yield various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is primarily used in the preparation of dopamine metabolites. This makes it valuable in neurochemical research, particularly in studies related to dopamine metabolism and its effects on neurological functions. Additionally, its unique structure allows it to be used as a building block in organic synthesis, potentially leading to the development of new pharmaceuticals and chemical probes.
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to a dopamine metabolite. This process likely involves enzymatic reactions that modify the compound’s structure, allowing it to interact with dopamine receptors and other molecular targets in the brain. The exact pathways and molecular targets are still under investigation, but the compound’s role in dopamine metabolism suggests it may influence neurotransmitter levels and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its combination of a nitroethenyl group and a glucopyranosiduronic acid ester. This unique structure allows it to participate in specific biochemical pathways related to dopamine metabolism, making it particularly valuable in neurochemical research.
Eigenschaften
Molekularformel |
C28H29NO13 |
|---|---|
Molekulargewicht |
587.5 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-nitroethenyl]-2-phenylmethoxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C28H29NO13/c1-16(30)38-23-24(39-17(2)31)26(40-18(3)32)28(42-25(23)27(33)36-4)41-21-11-10-19(12-13-29(34)35)14-22(21)37-15-20-8-6-5-7-9-20/h5-14,23-26,28H,15H2,1-4H3/b13-12+/t23-,24-,25-,26+,28+/m0/s1 |
InChI-Schlüssel |
JNUMCCRKDMOFAK-XEGNNIJRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)

![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)

